N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s predicted density is 118±01 g/cm3 .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves the condensation of 4-cyanophenyl isothiocyanate with 2-aminothiazole, followed by the reaction with 4-phenoxybenzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-difluorobenzamide
- 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide
Uniqueness
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its bioavailability and efficacy.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S/c24-14-16-6-8-17(9-7-16)21-15-29-23(25-21)26-22(27)18-10-12-20(13-11-18)28-19-4-2-1-3-5-19/h1-13,15H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCMPRFTZWYZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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